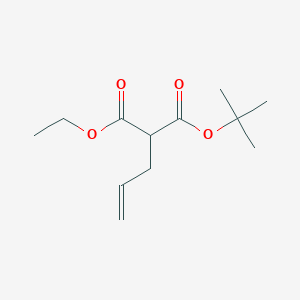

t-Butyl ethyl 2-allylmalonate

Description

Significance of Malonate Derivatives as Synthetic Intermediates

Malonate derivatives are highly valued as synthetic intermediates due to the acidic nature of the α-proton located on the carbon between the two carbonyl groups. ucalgary.ca This acidity allows for easy deprotonation by a base to form a stable enolate, which is a potent nucleophile. ucalgary.ca This enolate can then react with various electrophiles, most notably alkyl halides, in a reaction known as the malonic ester synthesis. tutorchase.comwikipedia.org This classic carbon-carbon bond-forming reaction is a powerful tool for creating substituted carboxylic acids. patsnap.com

The general sequence involves alkylation of the malonate ester, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a substituted acetic acid. ucalgary.cawikipedia.org This process effectively allows for the transformation of an alkyl halide into a carboxylic acid with two additional carbon atoms. wikipedia.org The versatility of this synthesis is a key reason for its widespread use in the creation of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com Furthermore, malonate esters are precursors to a diverse range of compounds beyond carboxylic acids, including barbiturates and other heterocyclic systems. students-hub.comlibretexts.org

Historical Context of Malonate Ester Reactivity and Utility

The history of malonate ester utility is deeply intertwined with the development of medicinal chemistry. In 1864, Adolf von Baeyer first synthesized barbituric acid by condensing malonic acid with urea. students-hub.comtandfonline.com This discovery laid the groundwork for the creation of a large class of sedative and hypnotic drugs. tandfonline.comnih.gov The synthetic process was later refined by French chemist Edouard Grimaux in 1879. nih.gov

The early 20th century saw the introduction of the first barbiturate (B1230296) drug, barbital (B3395916) (Veronal), synthesized from diethylbarbituric acid, which was introduced clinically in 1904 by Bayer. libretexts.orgtandfonline.com The synthesis of barbital and other barbiturates relies on the alkylation of diethyl malonate followed by condensation with urea. libretexts.org This demonstrated the practical application of malonate ester reactivity in producing medicinally significant compounds. Over the years, more than 2,500 different barbiturates have been synthesized, many of which have been used as anesthetics, anticonvulsants, and sedatives. libretexts.org The malonic ester synthesis itself has evolved, with modern advancements including photochemical approaches to offer greater reaction control. studysmarter.co.uk

Structural Features and Reactivity Principles of t-Butyl Ethyl 2-Allylmalonate

This compound is an asymmetrically substituted malonic ester, featuring a bulky tert-butyl group, a smaller ethyl group, and an allyl group attached to the α-carbon. This specific substitution pattern influences its reactivity and potential applications in organic synthesis.

The presence of two different ester groups (tert-butyl and ethyl) makes it a valuable intermediate for selective transformations. The tert-butyl ester can be cleaved under acidic conditions, while the ethyl ester is typically hydrolyzed under basic conditions. This differential reactivity allows for the selective deprotection and further functionalization of the molecule.

The allyl group introduces another site of reactivity. The double bond of the allyl group can participate in a variety of reactions, including addition reactions, oxidations, and transition metal-catalyzed cross-coupling reactions. For instance, the deallylation of allylmalonates can be achieved using a rhodium complex, providing a selective method for removing the allyl group. researchgate.net

The synthesis of this compound can be accomplished by the allylation of t-butyl ethyl malonate. prepchem.com This precursor, t-butyl ethyl malonate, can be prepared from potassium ethyl malonate. orgsyn.org The subsequent reactions of this compound often involve the nucleophilic character of the α-carbon if another proton were to be removed, or reactions involving the allyl group. For example, it can be used as a nucleophile in reactions with electrophiles after deprotonation. prepchem.com

Below are tables detailing the compound's identifiers and properties.

Table 1: Compound Identification for this compound

| Identifier | Value |

| IUPAC Name | tert-butyl ethyl 2-allylpropanedioate |

| CAS Number | 102130-99-4 |

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 95-97 °C at 1 mmHg |

| Density | 0.989 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.435 |

Structure

3D Structure

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C12H20O4/c1-6-8-9(10(13)15-7-2)11(14)16-12(3,4)5/h6,9H,1,7-8H2,2-5H3 |

InChI Key |

DSLIQXDWJATGQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Reactivity and Transformations of T Butyl Ethyl 2 Allylmalonate in Organic Chemistry

Nucleophilic Reactivity at the Active Methylene (B1212753) Center

The carbon atom positioned between the two carbonyl groups of the malonate is known as an active methylene center. easetolearn.comslideshare.netdoubtnut.com The protons attached to this carbon exhibit significant acidity due to the electron-withdrawing nature of the adjacent ester functionalities, which stabilize the resulting carbanion through resonance. shivajicollege.ac.in This property allows t-butyl ethyl 2-allylmalonate to readily act as a nucleophile in a variety of synthetic transformations upon deprotonation with a suitable base.

Further Alkylations and Arylations

The stabilized carbanion generated from this compound can be further functionalized through reactions with electrophiles. This allows for the synthesis of more complex, sterically hindered structures with quaternary carbon centers.

Alkylations: Following the initial allylation, the remaining acidic proton at the α-position can be removed by a strong base to generate a new enolate. This enolate can subsequently react with a second alkyl halide in a standard SN2 reaction. This sequential alkylation is a cornerstone of malonic ester synthesis, allowing for the controlled introduction of two different alkyl groups. For instance, enantioselective phase-transfer catalysis has been effectively used for the α-alkylation of similar tert-butyl malonate derivatives, achieving high yields and excellent enantioselectivities. frontiersin.org

Arylations: The introduction of an aryl group at the active methylene position can be achieved through transition metal catalysis, most notably with palladium. Palladium-catalyzed α-arylation reactions have become a powerful tool for forming carbon-carbon bonds between sp²- and sp³-hybridized centers. organic-chemistry.orgdntb.gov.ua In this process, a palladium catalyst, often in conjunction with a bulky, electron-rich phosphine (B1218219) ligand, facilitates the coupling of the malonate enolate with an aryl halide (bromide or chloride) or tosylate. nih.govcapes.gov.br Research has demonstrated that dialkyl malonates, such as di-tert-butyl malonate, readily undergo mono-arylation with a wide range of aryl bromides and chlorides. organic-chemistry.orgnih.gov While the direct arylation of an already substituted malonate like this compound is more sterically demanding, the methodology is robust. nih.gov

| Transformation | Reagents | Catalyst/Ligand (for Arylation) | Key Features |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaH, LiHMDS) 2. Alkyl Halide (R-X) | N/A | Forms a quaternary carbon center; SN2 mechanism. |

| Arylation | 1. Base (e.g., LiHMDS) 2. Aryl Halide (Ar-X) | Pd(OAc)2 or Pd2(dba)3 / Bulky Phosphine Ligand | Forms an α-aryl substituted malonate; proceeds via catalytic cycle. |

Michael Additions

The enolate derived from this compound is a soft nucleophile, making it an ideal candidate for Michael additions, also known as conjugate additions. In this reaction, the malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. nih.gov This reaction is a reliable method for forming 1,5-dicarbonyl compounds and is driven by the formation of a new, stable carbon-carbon single bond.

The general mechanism involves:

Deprotonation of the malonate at the active methylene carbon by a base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final 1,4-addition product.

A wide variety of α,β-unsaturated compounds can serve as Michael acceptors, including enones, enals, unsaturated esters, and nitriles. The reaction with this compound would yield a highly functionalized product containing three ester groups and an allyl moiety, which can be used in subsequent synthetic manipulations.

Reactions Involving the Allyl Moiety

The allyl group provides a second, distinct site for chemical modification, primarily through reactions targeting the carbon-carbon double bond. These transformations are fundamental in modern organic synthesis for building molecular complexity.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that enables the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. The allyl group of this compound can participate in several types of metathesis reactions:

Cross-Metathesis (CM): Reaction with another olefin allows for the synthesis of a new, substituted alkene. For example, the cross-metathesis of dimethyl 2-allylmalonate with allyl bromide has been reported, demonstrating the viability of this transformation on allylmalonate substrates. rsc.org

Ring-Closing Metathesis (RCM): If a second olefin is introduced into the molecule via alkylation at the active methylene position, RCM can be employed to construct carbocyclic rings.

Ene-Yne Metathesis: Reaction with an alkyne can lead to the formation of conjugated diene systems.

These reactions provide a modular approach to elaborate the allyl side chain into more complex structures under mild conditions.

Cycloaddition Chemistry

The double bond of the allyl group can act as a 2π-electron component in various cycloaddition reactions, allowing for the rapid construction of cyclic frameworks. wikipedia.orglibretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The allyl group can serve as the dienophile in a Diels-Alder reaction when combined with a conjugated diene. wikipedia.org This reaction forms a six-membered ring, and its stereochemical outcome is highly predictable. Electron-withdrawing groups near the double bond can activate the dienophile, although the effect is less pronounced for an allyl group compared to an acrylate.

[3+2] Cycloaddition (Dipolar Cycloaddition): The allyl group can react with 1,3-dipoles, such as nitrile oxides, azides, or nitrones, to form five-membered heterocyclic rings. nih.govuchicago.edu This class of reactions is a cornerstone of heterocyclic chemistry, providing access to important structural motifs found in many biologically active molecules. For instance, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X bond across the double bond of the allyl group. These reactions are highly valuable for introducing new functional groups with specific regiochemical and stereochemical control.

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov addition of water across the double bond. wikipedia.org The reaction of the allyl group with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN), followed by oxidation with hydrogen peroxide and base, yields a primary alcohol. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This provides a terminal hydroxyl group, converting the allylmalonate into a γ-hydroxypropylmalonate derivative.

Hydrosilylation: The platinum-catalyzed addition of a silicon-hydride bond across the alkene is a common method for forming organosilanes. wikipedia.org The hydrosilylation of analogous compounds like diethyl allylmalonate and dibenzyl allylmalonate has been successfully demonstrated, indicating that this compound would undergo a similar transformation to yield a silyl-functionalized product. shu.ac.ukrsc.org This reaction typically proceeds with anti-Markovnikov selectivity, placing the silyl (B83357) group at the terminal carbon.

| Reaction | Reagents | Product Functional Group | Regioselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | 1. Borane (e.g., BH3·THF) 2. H2O2, NaOH | Primary Alcohol (-CH2OH) | Anti-Markovnikov |

| Hydrosilylation | Silane (R3SiH), Pt catalyst | Organosilane (-SiR3) | Anti-Markovnikov |

Rearrangement Reactions

The allyl group in this compound makes it a suitable substrate for several important rearrangement reactions, most notably palladium-catalyzed allylic alkylations, often referred to as the Tsuji-Trost reaction. This reaction involves the coordination of a palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allylpalladium complex, with the expulsion of a leaving group. wikipedia.orgorganic-chemistry.org In the context of this compound, the substrate would first need to be converted into a derivative with a suitable leaving group, such as an acetate (B1210297) or a carbonate, at the allylic position. The subsequent attack by a nucleophile on the π-allylpalladium intermediate can proceed to yield a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgnih.gov The regioselectivity of the nucleophilic attack is often influenced by the nature of the palladium ligands and the nucleophile itself. organic-chemistry.org

Another potential rearrangement is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. The classic Claisen rearrangement involves the thermal transformation of an allyl vinyl ether. To make this compound amenable to this reaction, it would first need to be converted into an allyl enol ether. This could potentially be achieved through the formation of a silyl enol ether from the corresponding β-keto ester, which is not the starting compound but a potential derivative. The rearrangement would proceed through a concerted, six-membered cyclic transition state. uq.edu.au

Ester Hydrolysis and Decarboxylation Pathways

The presence of two different ester functionalities in this compound allows for selective manipulations, leading to different synthetic outcomes.

The tert-butyl ester group is known to be labile under acidic conditions due to the stability of the resulting tert-butyl cation. frontiersin.org This property can be exploited for its selective removal in the presence of the ethyl ester. Treatment of this compound with acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) can effectively cleave the tert-butyl ester, yielding the corresponding monoacid, 2-allyl-2-(ethoxycarbonyl)acetic acid. nih.gov The reaction proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.

Alternatively, Lewis acids can be employed for the selective deprotection of tert-butyl esters. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to be effective for this transformation. frontiersin.org

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature |

The selective hydrolysis of the ethyl ester in the presence of the more sterically hindered tert-butyl ester can be achieved under basic conditions, a process known as saponification. The reaction is typically carried out using a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a mixture of alcohol and water. orgsyn.orgnih.gov The less sterically hindered ethyl ester is more susceptible to nucleophilic attack by the hydroxide ion. Careful control of the reaction conditions, such as temperature and the amount of base used, is crucial to achieve high selectivity and prevent the hydrolysis of the tert-butyl ester. nih.gov This selective saponification would yield the corresponding monoacid, 2-allyl-2-(tert-butoxycarbonyl)acetic acid.

Following the selective hydrolysis of one of the ester groups, the resulting malonic acid monoester can undergo decarboxylation upon heating. masterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic transition state to give an enol intermediate, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

The sequential nature of these steps allows for the synthesis of two different substituted acetic acid derivatives from this compound:

Pathway 1: Selective hydrolysis of the tert-butyl ester followed by decarboxylation yields 4-pentenoic acid.

Pathway 2: Selective hydrolysis of the ethyl ester followed by decarboxylation leads to tert-butyl 3-butenoate.

This divergent approach highlights the synthetic utility of having two ester groups with different reactivity. libretexts.orgorganicchemistrytutor.com

Transesterification with Diverse Alcohol Substrates

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be applied to this compound. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. Given the lability of the tert-butyl group to acid, a base-catalyzed approach or the use of specific metal catalysts would be more suitable for selective transesterification.

Titanium alkoxides, for example, are effective catalysts for transesterification reactions under relatively mild conditions. nih.govgoogle.comresearchgate.net It is conceivable that by using a less sterically hindered alcohol, selective transesterification of the ethyl ester could be achieved over the bulky tert-butyl ester. The choice of catalyst and reaction conditions would be critical to control the selectivity of this transformation. organic-chemistry.orggoogleapis.com

Conversion to Other Functionalities (e.g., Acid Chlorides, Amides)

The ester groups of this compound can be converted into other functional groups, such as acid chlorides and amides, which are themselves valuable synthetic intermediates.

A noteworthy transformation is the direct and selective conversion of the tert-butyl ester to an acid chloride. This can be accomplished by reacting the mixed ester with thionyl chloride (SOCl₂). Under these conditions, the tert-butyl ester is readily converted to the corresponding acid chloride, while the ethyl ester remains largely unreactive. This selectivity is a significant advantage, as it avoids the need to first hydrolyze the ester to a carboxylic acid.

The formation of amides can be achieved through a two-step process. First, selective hydrolysis of one of the ester groups, as described in section 3.3, provides the corresponding monoacid. This carboxylic acid can then be coupled with an amine to form an amide. nih.gov Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate this transformation. frontiersin.org Alternatively, the monoacid can be converted to an acid chloride, which then reacts readily with an amine to form the amide. google.comresearchgate.net Direct conversion of the ester to an amide is also possible, for example, by heating the ester with an amine or using specific catalysts. google.comresearchgate.net

| Starting Functionality | Target Functionality | Key Reagents |

|---|---|---|

| tert-Butyl Ester | Acid Chloride | Thionyl Chloride (SOCl₂) |

| Ethyl/tert-Butyl Ester | Carboxylic Acid (monoacid) | Acid (for t-Bu) or Base (for Et) |

| Carboxylic Acid (from hydrolysis) | Amide | Amine, Coupling Agent (e.g., EDC) |

Mechanistic Investigations of Reactions Involving T Butyl Ethyl 2 Allylmalonate

Elucidation of Reaction Pathways and Intermediates

The primary method for the synthesis of t-butyl ethyl 2-allylmalonate involves the allylation of a t-butyl ethyl malonate precursor. This transformation is most commonly achieved through a palladium-catalyzed reaction, known as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org While specific mechanistic studies focusing exclusively on this compound are limited in the publicly available scientific literature, the general mechanism of the Tsuji-Trost reaction is well-established and provides a strong framework for understanding this specific transformation.

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a palladium(0) catalyst to the double bond of an allyl electrophile, such as allyl acetate (B1210297) or allyl chloride, forming a π-allyl complex. wikipedia.org This is followed by oxidative addition, where the leaving group is expelled, resulting in the formation of a cationic (π-allyl)palladium(II) intermediate. organic-chemistry.org This intermediate is a key species in the reaction pathway.

The enolate of t-butyl ethyl malonate, a "soft" nucleophile, then attacks this (π-allyl)palladium(II) complex. organic-chemistry.org The attack typically occurs on the allyl ligand, leading to the formation of a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. The formation of the enolate of t-butyl ethyl malonate is a prerequisite for its participation in the reaction and is usually achieved by treatment with a suitable base.

In the context of phase-transfer catalysis, an alternative approach for the alkylation of malonates, the reaction pathway involves the generation of the malonate enolate in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the reaction with the allyl halide occurs.

Role of Catalysts and Reagents in Stereochemical Outcomes

The stereochemical outcome of the allylation of t-butyl ethyl malonate is a critical aspect, particularly when aiming to synthesize enantiomerically enriched this compound. The choice of catalyst, specifically the ligands coordinated to the palladium center, plays a pivotal role in controlling the stereochemistry of the product. wikipedia.org

Chiral phosphine (B1218219) ligands are extensively used in asymmetric Tsuji-Trost reactions. tcichemicals.com These ligands create a chiral environment around the palladium atom, influencing how the nucleophile attacks the (π-allyl)palladium(II) intermediate. The structure and steric bulk of the phosphine ligand can direct the nucleophilic attack to a specific face of the allyl moiety, leading to the preferential formation of one enantiomer over the other. tcichemicals.com For instance, ligands with bulky substituents like tert-butyl groups can create a more defined chiral pocket, enhancing enantioselectivity. tcichemicals.com

The stereochemical outcome is also influenced by the nature of the nucleophile and the reaction conditions. The formation of the enolate of t-butyl ethyl malonate and its subsequent attack are key steps where stereocontrol can be exerted. In phase-transfer catalysis, chiral catalysts can form a chiral ion pair with the malonate enolate, guiding its approach to the electrophile and thus determining the stereochemistry of the final product.

While specific data for this compound is scarce, studies on similar substrates provide valuable insights. The table below summarizes the effect of different chiral ligands on the enantiomeric excess (ee) of the product in the asymmetric allylation of malonate derivatives, which can be considered analogous to the synthesis of chiral this compound.

| Catalyst/Ligand System | Substrate | Allylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Pd₂(dba)₃ / (S,S)-ANDEN-phenyl Trost ligand | Dimethyl malonate | Allyl acetate | CH₂Cl₂ | rt | 95 | 98 | Trost et al. |

| [Pd(allyl)Cl]₂ / (R)-BINAP | Diethyl malonate | Allyl acetate | THF | 0 | 85 | 92 | Hayashi et al. |

| Cinchona-derived PTC | t-Butyl methyl malonate | Allyl bromide | Toluene/H₂O | 0 | 92 | 88 | Corey et al. |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering a deeper understanding of the factors that control a chemical transformation. Unfortunately, detailed kinetic and thermodynamic data specifically for the formation of this compound are not extensively reported in the scientific literature.

However, general principles of malonic ester alkylation and the Tsuji-Trost reaction can be applied. The deprotonation of t-butyl ethyl malonate to form the enolate is a reversible acid-base reaction. The position of this equilibrium is dependent on the strength of the base used and the pKa of the malonate. The subsequent alkylation step, the reaction of the enolate with the allyl electrophile, is generally considered to be irreversible and is the product-forming step.

In the context of palladium-catalyzed allylation, the rate of the reaction can be influenced by several factors, including the concentration of the catalyst, the nature of the ligands, the solvent, and the temperature. The turnover frequency of the catalyst, which is a measure of its efficiency, is a key kinetic parameter.

For asymmetric reactions, kinetic studies can help elucidate the origin of enantioselectivity by comparing the rates of formation of the two enantiomers. The difference in the activation energies for the formation of the diastereomeric transition states leading to the two enantiomers determines the enantiomeric excess of the product.

Spectroscopic and Chromatographic Characterization Methods for T Butyl Ethyl 2 Allylmalonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of t-butyl ethyl 2-allylmalonate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework by mapping the chemical environment of each nucleus.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration values reveal the relative number of protons, and the splitting patterns (multiplicity) indicate the number of adjacent protons. The large singlet for the nine protons of the tert-butyl group is a characteristic feature, typically appearing in the upfield region. The ethyl group presents as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which in turn appear as a triplet. The allyl group protons give rise to more complex signals: a multiplet for the internal methine (-CH=) proton and distinct signals for the terminal vinyl (=CH2) protons. The methine proton on the central carbon of the malonate backbone shows a characteristic triplet due to coupling with the adjacent allylic methylene protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the two distinct ester carbonyl carbons, the quaternary and methyl carbons of the tert-butyl group, the methylene and methyl carbons of the ethyl group, and the three distinct carbons of the allyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Ethyl Group | ||

| -O-CH₂ -CH₃ | ~4.20 ppm (quartet) | ~61.5 ppm |

| -O-CH₂-CH₃ | ~1.25 ppm (triplet) | ~14.1 ppm |

| t-Butyl Group | ||

| -O-C(CH₃ )₃ | ~1.45 ppm (singlet) | ~28.0 ppm |

| -O-C (CH₃)₃ | N/A | ~81.0 ppm |

| Allyl Group | ||

| -CH-CH₂ -CH=CH₂ | ~2.65 ppm (doublet of triplets) | ~35.0 ppm |

| -CH-CH₂-CH =CH₂ | ~5.75 ppm (multiplet) | ~134.0 ppm |

| -CH-CH₂-CH=CH₂ | ~5.10 ppm (multiplet) | ~118.0 ppm |

| Malonate Backbone | ||

| -COO-CH -COO- | ~3.40 ppm (triplet) | ~52.0 ppm |

| C =O (Ethyl Ester) | N/A | ~168.5 ppm |

| C =O (t-Butyl Ester) | N/A | ~167.8 ppm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ can be readily identified, confirming the molecular weight of 228.28 g/mol .

With a higher energy technique such as electron ionization (EI), the molecule undergoes predictable fragmentation. The fragmentation of esters is well-documented and often involves cleavage of bonds adjacent to the carbonyl groups. libretexts.org For this compound, characteristic fragmentation pathways include the loss of the tert-butyl group as a stable carbocation, leading to a prominent peak at [M-57]⁺. Other significant fragmentations involve the loss of the allyl group ([M-41]⁺), the ethoxy group ([M-45]⁺), or isobutylene (B52900) from the tert-butyl ester moiety. The analysis of these fragment ions helps to piece together and confirm the compound's structure. mdpi.com

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 228 | [M]⁺ (Molecular Ion) | - |

| 187 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 183 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 171 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 155 | [M - C₄H₉O₂]⁺ | Loss of tert-butoxycarbonyl radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ester and alkene moieties.

The most prominent features are the strong C=O (carbonyl) stretching vibrations from the two ester groups, which typically appear in the region of 1730-1750 cm⁻¹. Due to the different electronic environments of the ethyl and tert-butyl esters, this band may appear broadened or as two closely spaced peaks. Strong C-O stretching bands associated with the ester linkages are also expected between 1100 and 1300 cm⁻¹. nist.gov The presence of the allyl group is confirmed by a medium-intensity C=C stretching vibration around 1645 cm⁻¹ and vinylic =C-H stretching bands appearing just above 3000 cm⁻¹. nist.gov Aliphatic C-H stretching from the ethyl, tert-butyl, and allyl methylene groups are observed just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3080 | C-H Stretch | Vinylic (=C-H) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |

| ~1740 | C=O Stretch | Ester Carbonyl | Strong |

| ~1645 | C=C Stretch | Alkene | Medium |

| 1470-1370 | C-H Bend | Aliphatic (CH₃, CH₂) | Medium |

| 1250-1150 | C-O Stretch | Ester (O-C) | Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its enantiomers if the compound is prepared through an asymmetric synthesis.

For purity analysis, normal-phase HPLC using a silica (B1680970) gel column is typically effective. A mobile phase consisting of a nonpolar solvent like hexane (B92381) with a small percentage of a more polar solvent such as ethyl acetate (B1210297) or isopropanol (B130326) allows for the separation of the target compound from non-polar impurities and more polar by-products.

To determine the enantiomeric excess (ee), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those found in DAICEL CHIRALPAK® columns, are widely used for the separation of malonate derivatives. nih.govresearchgate.net The mobile phase is typically a mixture of hexane and an alcohol like 2-propanol, with the specific ratio optimized to achieve baseline separation of the enantiomeric peaks. nih.gov Detection is commonly performed using a UV detector.

Table 4: Typical Chiral HPLC Conditions for Enantiomeric Analysis of Substituted Malonates

| Parameter | Condition |

|---|---|

| Column | DAICEL CHIRALPAK® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane / 2-Propanol (e.g., 99:1 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Temperature | Ambient (e.g., 23 °C) nih.gov |

| Detection | UV at 220 nm nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing the purity of this compound and for identifying any volatile or semi-volatile impurities. The compound must be thermally stable and sufficiently volatile for this analysis.

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a capillary column (e.g., a VF-624ms or similar). nih.gov The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer provides a mass spectrum for each eluting peak, allowing for positive identification by comparing the fragmentation pattern to spectral libraries or by interpretation. This method is highly sensitive for detecting residual solvents, starting materials, or side-products from the synthesis, thereby providing a comprehensive purity profile of the sample.

Computational Chemistry Applications in the Study of T Butyl Ethyl 2 Allylmalonate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for predicting the properties and reactivity of molecules. In the context of t-butyl ethyl 2-allylmalonate, DFT calculations can provide a detailed understanding of its electronic characteristics.

DFT calculations can be employed to determine various electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate atomic charges, which helps in identifying the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbons of the ester groups are expected to be electrophilic, while the oxygen atoms are nucleophilic. The reactivity of the allylic double bond can also be assessed by analyzing the electron density distribution in its vicinity.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound.

Due to the presence of several single bonds, the t-butyl, ethyl, and allyl groups of this compound can rotate, leading to a large number of possible conformations. MD simulations can be used to explore this conformational space and identify the most stable, low-energy conformers. This is achieved by simulating the molecule's dynamics over a period of time and analyzing the trajectory to determine the preferred spatial arrangements of its constituent atoms.

Understanding the conformational preferences of this compound is important as it can influence its physical properties and its reactivity. For example, the accessibility of the reactive sites in the molecule may depend on its conformation. The results of MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry, providing a comprehensive view of its conformational flexibility.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction pathway that connects reactants to products. By characterizing the transition state, valuable information about the reaction's activation energy and mechanism can be obtained.

For this compound, transition state modeling can be applied to investigate various reactions, such as the Tsuji-Trost allylic alkylation, decarboxylation, or reactions involving the enolate formed at the central carbon. For instance, in an allylic alkylation reaction, DFT calculations can be used to model the transition state of the nucleophilic attack on the allyl group. This would provide insights into the stereoselectivity of the reaction.

The calculated activation energy from transition state modeling can be used to predict the reaction rate, and the geometry of the transition state can reveal the key atomic interactions that govern the reaction pathway. This level of mechanistic detail is often difficult to obtain through experimental methods alone, making transition state modeling an indispensable tool for understanding and predicting the chemical behavior of this compound.

Advanced Synthetic Applications and Derivatives of T Butyl Ethyl 2 Allylmalonate

Utilization in the Construction of Complex Carbon Skeletons

The malonate core of t-butyl ethyl 2-allylmalonate provides a classic yet powerful tool for the formation of carbon-carbon bonds. The presence of an α-allyl group significantly expands its synthetic potential, allowing for a variety of subsequent transformations to build up complex molecular skeletons. The differential reactivity of the t-butyl and ethyl esters allows for selective deprotection and further modification, providing a handle for chain extension or cyclization.

The true synthetic power of this compound is realized in tandem or domino reaction sequences where multiple bonds and stereocenters are formed in a single operation. For instance, the allyl group can participate in a variety of transition metal-catalyzed reactions. Palladium-catalyzed allylic substitution reactions are a cornerstone of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with high degrees of stereocontrol. The alkene functionality of the allyl group can also be a substrate for reactions such as dihydroxylation, epoxidation, or ozonolysis, leading to the introduction of new functional groups that can be further elaborated. These transformations, coupled with the inherent reactivity of the malonate moiety, open up pathways to a wide array of complex carbocyclic and acyclic structures.

Role as a Chiral Building Block via Asymmetric Synthesis

A key area where this compound and its derivatives have a significant impact is in asymmetric synthesis, where they serve as prochiral nucleophiles in catalytic enantioselective reactions. The generation of a chiral center at the α-position of the malonate has been achieved with high efficiency and stereocontrol using various catalytic systems.

One of the most successful approaches involves the use of phase-transfer catalysis (PTC). Research has demonstrated the efficient α-alkylation of malonates with a t-butyl ester group using chiral phase-transfer catalysts. researchgate.netfrontiersin.orgnih.govnih.gov These reactions can produce α,α-dialkylmalonates, including allylic derivatives, with high chemical yields and excellent enantioselectivities. frontiersin.orgnih.govnih.gov The resulting chiral α,α-dialkylmalonates are versatile building blocks for the synthesis of natural products and pharmaceuticals. frontiersin.org

The success of these asymmetric transformations is often dependent on the careful optimization of reaction conditions, including the choice of catalyst, base, and solvent. The following table summarizes representative results from the asymmetric allylation of a malonate precursor using a chiral phase-transfer catalyst, highlighting the high levels of enantioselectivity that can be achieved.

| Entry | Allylic Halide | Catalyst | Base | Solvent | Yield (%) | ee (%) |

| 1 | Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.) | Toluene | 99 | 86 |

| 2 | Cinnamyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.) | Toluene | 70 | 90 |

| 3 | Geranyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq.) | Toluene | 85 | 88 |

The chiral, non-racemic products obtained from these reactions are valuable intermediates. The differential stability of the t-butyl and ethyl esters allows for selective cleavage under acidic or basic conditions, respectively. frontiersin.orgnih.gov This orthogonality is crucial for the stepwise elaboration of the molecule, enabling the synthesis of complex chiral structures from a relatively simple starting material.

Precursor for Heterocyclic Compound Synthesis

The functional handles present in this compound make it a promising precursor for the synthesis of a variety of heterocyclic compounds. While direct examples involving this specific malonate are not abundant in the literature, the reactivity patterns of the allyl and malonate groups suggest several potential pathways to heterocyclic systems.

One powerful strategy for the synthesis of cyclic compounds is ring-closing metathesis (RCM). By introducing a second olefinic group into the molecule, for example, through allylation of the malonate followed by subsequent functionalization, it is possible to construct diene precursors suitable for RCM. This methodology has been successfully applied to the synthesis of a wide range of carbo- and heterocycles, including unsaturated nitrogen and oxygen-containing rings. nih.govgoogle.com For instance, the RCM of a diallylated malonate derivative can lead to the formation of a seven-membered carbocycle, which can be further functionalized.

Furthermore, intramolecular cyclization reactions can be envisioned. For example, after conversion of the allyl group to an epoxide, intramolecular attack by the enolate of the malonate could lead to the formation of a functionalized lactone. Alternatively, transformation of the allyl group into an amino or hydroxyl functionality would furnish a precursor for intramolecular cyclization to form nitrogen- or oxygen-containing heterocycles, respectively. The synthesis of α-disubstituted N-heterocyclic carbonyl compounds has been accomplished using palladium-catalyzed allylic alkylation, demonstrating the feasibility of such approaches. rsc.org

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. researchgate.netnih.gov The structural features of this compound make it an interesting candidate for integration into MCR sequences, either directly or after initial modification.

While direct participation of this compound in classic MCRs like the Passerini or Ugi reaction is not straightforward due to the lack of the required functional groups (e.g., isocyanide, carboxylic acid, aldehyde/ketone, or primary amine), its derivatives could be readily prepared to fit these reaction schemes. For example, selective hydrolysis of the ethyl ester would yield a carboxylic acid, a key component in the Passerini and Ugi reactions. nih.gov Subsequent reaction with an aldehyde and an isocyanide could then lead to the rapid assembly of complex, highly functionalized acyclic structures.

Furthermore, the development of novel MCRs could potentially accommodate substrates like this compound. For instance, a palladium-catalyzed three-component reaction of an allylic carbonate, an amine, and a soft nucleophile like a malonate could lead to the formation of complex products in a single step. The field of MCRs is continuously expanding, and the design of new reaction cascades that can incorporate versatile building blocks like this compound is an active area of research. rsc.orgbeilstein-journals.org

Future Research Directions and Unexplored Reactivity

Development of More Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. yale.edusigmaaldrich.comresearchgate.net Future research concerning t-butyl ethyl 2-allylmalonate should prioritize the development of synthetic routes that adhere to the principles of green chemistry, focusing on aspects such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. acs.orgrsc.org

Traditional syntheses of substituted malonates often involve multi-step procedures with the use of stoichiometric bases and volatile organic solvents, which can be inefficient and environmentally burdensome. openstax.orgwikipedia.org A key area for future investigation is the design of catalytic, atom-economical methods for the direct synthesis of this compound. This could involve the development of novel catalysts that can facilitate the direct allylation of t-butyl ethyl malonate with high selectivity and efficiency, thereby minimizing the formation of byproducts.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric for assessing the sustainability of a synthetic route. scranton.edu For instance, the alkylation of a malonic ester, a fundamental reaction in the synthesis of compounds like this compound, can have a theoretical atom economy of less than 100% due to the formation of inorganic salts as byproducts. Future research should aim to develop catalytic cycles that maximize the incorporation of all reactant atoms into the final product.

Furthermore, the exploration of renewable feedstocks as starting materials for the synthesis of the malonate backbone or the allyl group is a promising avenue. rsc.org This approach would reduce the reliance on petrochemical-derived starting materials and contribute to a more circular economy in chemical manufacturing.

Table 1: Comparison of Potential Synthetic Routes for this compound based on Green Chemistry Principles

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Direct Allylation | High atom economy, reduced waste, milder reaction conditions. | Development of efficient and selective catalysts (e.g., transition metal or organocatalysts). |

| Use of Renewable Feedstocks | Reduced carbon footprint, increased sustainability. | Sourcing of malonic acid and allyl precursors from biomass. |

| Flow Chemistry Synthesis | Improved safety, better heat and mass transfer, potential for automation. | Design and optimization of continuous flow reactors for the synthesis. |

| Solvent-Free or Green Solvent Systems | Reduced environmental impact, easier product isolation. | Investigation of reactions in ionic liquids, supercritical fluids, or under solvent-free conditions. |

Investigation of Novel Catalytic Transformations

The reactivity of the allyl group and the acidic α-proton in this compound offers a rich platform for exploring novel catalytic transformations. While transition-metal-catalyzed allylic substitutions are known for related compounds, there is considerable scope for discovering new catalytic reactions involving this specific substrate. nih.govnih.govgoogle.com

One area of interest is the exploration of transition-metal-free allylation reactions, which would offer a more sustainable alternative to traditional methods that rely on precious metal catalysts. nih.govnih.gov Additionally, the development of catalytic systems for the deallylation of this compound could provide a useful synthetic strategy for the in-situ generation of the corresponding malonate enolate under mild conditions. researchgate.net

The application of photoredox catalysis to induce novel transformations of this compound is another exciting frontier. The unique reactivity of photoredox-generated radicals could enable previously inaccessible bond formations and functionalizations of the allyl moiety or the malonate backbone.

Exploration of Bio-Catalyzed Reactions

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. rsc.orgrsc.orgresearchgate.netwhiterose.ac.uk The exploration of biocatalyzed reactions of this compound is a largely untapped area with significant potential.

Lipases, a class of enzymes that catalyze the hydrolysis of esters, could be employed for the selective hydrolysis of either the ethyl or the t-butyl ester group of this compound. nih.govresearchgate.net This enzymatic desymmetrization would provide a straightforward route to chiral malonic acid monoesters, which are valuable building blocks in asymmetric synthesis. The chemoselectivity of lipases could be tuned by modifying the reaction medium or the specific lipase (B570770) used. researchgate.netmdpi.com For instance, Candida antarctica lipase B is a versatile biocatalyst known for its ability to catalyze a wide range of esterification and hydrolysis reactions. rsc.org

Furthermore, other classes of enzymes could be investigated for their ability to catalyze novel transformations of the allyl group, such as enzymatic epoxidation or dihydroxylation, to introduce new functionalities with high stereocontrol.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Potential Reaction | Synthetic Utility |

| Lipases | Selective mono-hydrolysis of either ester group. | Access to chiral malonic acid monoesters. |

| Esterases | Enantioselective hydrolysis of the racemic mixture. | Kinetic resolution to obtain enantioenriched products. |

| Oxidoreductases | Oxidation of the allyl group (e.g., epoxidation, dihydroxylation). | Introduction of new chiral centers and functional groups. |

| Lyases | Addition of nucleophiles across the double bond. | C-C and C-X bond formation. |

Design of Highly Enantioselective and Diastereoselective Processes

The creation of chiral molecules with high stereocontrol is a central theme in modern organic synthesis. uwindsor.cauwindsor.ca this compound serves as an excellent prochiral substrate for the development of new asymmetric catalytic methods.

A significant area for future research is the design of highly enantioselective and diastereoselective alkylation reactions. While the enantioselective alkylation of similar malonates has been demonstrated using phase-transfer catalysis, the application of this methodology to this compound and the exploration of other chiral catalytic systems remain to be fully investigated. nih.govacs.orgfrontiersin.orgnih.govresearchgate.netnih.gov The use of chiral ligands in transition-metal-catalyzed allylic alkylations could also provide a powerful tool for controlling the stereochemical outcome of reactions involving this substrate. uwindsor.canih.gov

The development of diastereoselective reactions of this compound with chiral electrophiles or in the presence of chiral auxiliaries is another promising research direction. The ability to control the formation of multiple stereocenters in a single step would be highly valuable for the synthesis of complex natural products and pharmaceuticals.

Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality

The presence of multiple reactive sites in this compound—the two distinct ester groups, the acidic α-proton, and the allyl group—makes it an ideal candidate for the design of tandem and cascade reactions. iupac.org These one-pot processes, where multiple bond-forming events occur sequentially, offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. nih.govacs.orgnih.govnih.govresearchgate.net

Future research could focus on developing domino reactions that are initiated by the reaction of one functional group, which then triggers subsequent transformations at other sites within the molecule. For example, a Michael addition to an activated alkene could be followed by an intramolecular allylic alkylation to construct complex cyclic systems in a single operation.

Multi-component reactions involving this compound, an electrophile, and a nucleophile could also be explored to rapidly build molecular complexity. nih.govnih.gov The development of novel catalytic systems that can orchestrate these complex transformations with high chemo-, regio-, and stereoselectivity will be a key challenge and a significant opportunity for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for t-butyl ethyl 2-allylmalonate?

- Methodological Answer : The synthesis typically involves a multi-step esterification process. For instance, the allylmalonate core can be synthesized via a nucleophilic substitution reaction between diethyl allylmalonate and t-butyl bromide under basic conditions. Purification often employs fractional distillation or column chromatography to isolate the product. Characterization requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation .

- Experimental Design Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference from protonated impurities.

Q. How is t-butyl ethyl 2-allylmalonate utilized as a building block in organic synthesis?

- Methodological Answer : The compound’s allyl and ester groups make it a versatile precursor for:

- Michael additions : The allyl moiety can act as a nucleophile in conjugate additions.

- Cross-metathesis : Grubbs catalysts can functionalize the allyl group for polymer or dendrimer synthesis.

- Deprotection strategies : The t-butyl group can be selectively removed under acidic conditions (e.g., HCl/dioxane) to generate carboxylic acid derivatives .

- Key Consideration : Monitor reaction kinetics using TLC or HPLC to optimize yields during functionalization.

Advanced Research Questions

Q. What experimental design frameworks are optimal for optimizing reaction conditions in t-butyl ethyl 2-allylmalonate synthesis?

- Methodological Answer : A factorial design (e.g., 2³ factorial matrix) can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) further refines optimal conditions by modeling nonlinear interactions. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 1.0 | 2.5 |

| Solvent (DMF:H₂O) | 9:1 | 7:3 |

| Analyze outcomes via ANOVA to identify statistically significant factors . |

Q. How can computational models elucidate the reaction mechanisms involving t-butyl ethyl 2-allylmalonate?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map transition states and energetics for allyl group reactions. Pair with molecular dynamics (MD) to simulate solvent effects. For example:

- Calculate activation energies for allyl participation in radical polymerization.

- Validate computational results against experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in spectroscopic data for t-butyl ethyl 2-allylmalonate derivatives?

- Methodological Answer : Contradictions often arise from isomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers.

- X-ray crystallography for unambiguous structural confirmation.

- GC-MS to detect low-abundance byproducts affecting spectral interpretation .

- Case Study : If ¹³C NMR shows unexpected carbonyl shifts, re-examine solvent interactions or consider tautomeric equilibria.

Q. What engineering challenges arise when scaling up t-butyl ethyl 2-allylmalonate synthesis, and how are they addressed?

- Methodological Answer : Scale-up introduces issues like heat dissipation and mixing inefficiencies. Solutions include:

- Process intensification : Use microreactors to enhance heat/mass transfer.

- Membrane separation (e.g., nanofiltration) for continuous purification.

- Process control systems : Implement PID controllers with real-time FTIR monitoring to maintain reaction stoichiometry .

Q. Can AI-driven predictive modeling accelerate the development of novel t-butyl ethyl 2-allylmalonate applications?

- Methodological Answer : Yes. Machine learning (ML) models trained on reaction databases (e.g., Reaxys®) can predict:

- Optimal catalysts for allyl functionalization.

- Solvent compatibility for high-yield transformations.

- Toxicity profiles for biomedical applications.

Validate predictions via high-throughput robotic screening .

Key Methodological Resources

- Theoretical Frameworks : Link mechanistic studies to Woodward-Hoffmann rules or frontier molecular orbital theory .

- Data Validation : Cross-reference experimental results with ab initio calculations to minimize epistemic uncertainties .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., allyl bromides) and validate AI predictions experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.